molecular formula C16H24N4O2S B2588581 N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanesulfonamide CAS No. 2034346-70-6

N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanesulfonamide

Cat. No. B2588581
CAS RN: 2034346-70-6
M. Wt: 336.45
InChI Key: JIVLJHPNZJLIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanesulfonamide” is a complex organic compound that contains a tetrahydroquinazoline ring, a piperidine ring, and a cyclopropane ring. Tetrahydroquinazolines are a class of compounds that have been studied for their potential biological activities . Piperidine is a common motif in many pharmaceuticals and its derivatives have a wide range of biological activities. Cyclopropane is a three-membered ring which is commonly used in medicinal chemistry due to its ability to rigidify molecular structures.

Scientific Research Applications

Oxidative Stress-Induced Anticancer Agents

Compounds with a structure related to "N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanesulfonamide" have been synthesized and tested for their ability to induce oxidative stress and deplete glutathione in cancer cells. A library of aromatic sulfonamides containing a condensed piperidine moiety was synthesized and shown to exert cytotoxic effects in various cancer cell lines, including leukemia, melanoma, glioblastoma, and liver, breast, and lung cancer cells. These compounds demonstrate significant potential as anticancer agents by inducing oxidative stress, a mechanism that can lead to cancer cell death (Madácsi et al., 2013).

Antiviral Activity

Another area of application for these compounds is in antiviral therapy. A study on derivatives of tetrahydroquinazolin-2-yl morpholine substituted sulfonamide and urea showed enhanced antiviral activity against an avian paramyxo virus. One of the sulfonamide derivatives demonstrated three-fold higher antiviral activity than Ribavirin, indicating the potential of these compounds in developing more effective antiviral drugs (Selvakumar et al., 2018).

CGRP Receptor Inhibitor

The chemical framework of "N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanesulfonamide" is also conducive to the development of CGRP receptor antagonists. A specific compound was identified as a potent calcitonin gene-related peptide (CGRP) receptor antagonist, showcasing a successful application in the treatment of conditions like migraine by inhibiting CGRP receptors (Cann et al., 2012).

Novel Synthesis Methods

Research has also focused on novel synthesis methods involving compounds with similar structures. One study described a new oxaziridine-mediated approach to the amination of sp(3)-hybridized C-H bonds, enabling the efficient synthesis of complex nitrogen-containing heterocycles, including piperidines and tetrahydroisoquinolines. This method demonstrates the utility of these compounds in synthesizing structurally complex molecules (Allen et al., 2009).

Boron Neutron Capture Therapy Agents

The synthesis of tetrahydroisoquinolines containing a polar functional group, such as sulfonic or phosphoric acid, on the nitrogen atom of the piperidine ring, has shown promise as boron neutron capture therapy (BNCT) agents. In vitro studies indicated high accumulation levels in melanoma cells with low cytotoxicity, highlighting their potential use in BNCT for cancer treatment (Lee et al., 2006).

properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c21-23(22,13-5-6-13)19-12-7-9-20(10-8-12)16-14-3-1-2-4-15(14)17-11-18-16/h11-13,19H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVLJHPNZJLIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide

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